(3S,6S,7R,8R)-8-benzyl-3-{[(3-hydroxypyridin-2-yl)carbonyl]amino}-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl 2-methylpropanoate
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Overview
Description
UK-3A is a lactone which is 9-methyl-1,5-dioxonane-2,6-dione substituted by a benzyl group at position 8, a [(3-hydroxy-pyridine-2-yl)carbonyl]amino group at position 3 and an isobutyryloxy group at position 7. It is isolated from the mycelia cake of Streptomyces sp. 517-02 and exhibits potent antifungal activity. It has a role as an antimicrobial agent, an antifungal agent and a bacterial metabolite. It is a lactone, a monohydroxypyridine, an aromatic amide and a monocarboxylic acid amide.
Scientific Research Applications
Synthesis and Chemical Properties
- This compound is involved in complex synthetic processes in pharmaceutical chemistry. For instance, it is used in the synthesis of Paliperidone, an antipsychotic medication (Ji Ya-fei, 2010).
- It also plays a role in the synthesis of tricyclic products from penicillin-derived thiazoloazetidinones, showcasing its utility in antibiotic synthesis (A. M. Mara et al., 1982).
Pharmacological Research
- In the field of pharmacology, this compound is a key intermediate in the synthesis of potential anticancer agents, particularly in the development of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines (C. Temple et al., 1983).
- It is also explored in the creation of novel amino acid derivatives for the synthesis of mixed-ligand complexes with potential applications in cancer research (K. Ypsilantis et al., 2023).
Food Industry Applications
- This compound finds applications in the food industry as well. For example, it is investigated for its potential as a shrimp preservative due to its antimicrobial and antioxidant activities (Xiao-yan Dai et al., 2016).
Radiochemistry
- In radiochemistry, derivatives of this compound are synthesized for potential use as PET radiotracers in imaging Alzheimer's disease, highlighting its relevance in neurodegenerative disease research (Mingzhang Gao et al., 2018).
Properties
Molecular Formula |
C25H28N2O8 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
[(3S,6S,7R,8R)-8-benzyl-3-[(3-hydroxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate |
InChI |
InChI=1S/C25H28N2O8/c1-14(2)23(30)35-21-15(3)34-25(32)18(27-22(29)20-19(28)10-7-11-26-20)13-33-24(31)17(21)12-16-8-5-4-6-9-16/h4-11,14-15,17-18,21,28H,12-13H2,1-3H3,(H,27,29)/t15-,17+,18-,21-/m0/s1 |
InChI Key |
LATFDMCUVSRKNK-DKXUYOFUSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C(=O)OC[C@@H](C(=O)O1)NC(=O)C2=C(C=CC=N2)O)CC3=CC=CC=C3)OC(=O)C(C)C |
SMILES |
CC1C(C(C(=O)OCC(C(=O)O1)NC(=O)C2=C(C=CC=N2)O)CC3=CC=CC=C3)OC(=O)C(C)C |
Canonical SMILES |
CC1C(C(C(=O)OCC(C(=O)O1)NC(=O)C2=C(C=CC=N2)O)CC3=CC=CC=C3)OC(=O)C(C)C |
Synonyms |
UK 3A UK-3A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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